4,5-Dibromo-6-(trifluoromethyl)pyrimidine

Halogen/metal exchange Carboxylation Pyrimidine functionalization

Essential intermediate for the synthesis of 4-bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid via halogen/metal exchange—a route that fails with monobromo analogs. The 4,5-dibromo substitution pattern enables orthogonal, sequential functionalization, while the electron-withdrawing CF3 group activates the ring and enhances metabolic stability. This building block is critical for medicinal chemistry SAR studies and agrochemical discovery. Procuring the correct 4,5-dibromo derivative avoids synthetic dead-ends and maximizes yield.

Molecular Formula C5HBr2F3N2
Molecular Weight 305.88 g/mol
CAS No. 785777-94-8
Cat. No. B1589506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-6-(trifluoromethyl)pyrimidine
CAS785777-94-8
Molecular FormulaC5HBr2F3N2
Molecular Weight305.88 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Br)Br)C(F)(F)F
InChIInChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
InChIKeyNLCUCCQCFKEKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-6-(trifluoromethyl)pyrimidine (CAS 785777-94-8): A Strategic Pyrimidine Building Block for Pharmaceutical and Agrochemical Research


4,5-Dibromo-6-(trifluoromethyl)pyrimidine (C5HBr2F3N2, MW 305.88 g/mol) is a halogenated pyrimidine derivative featuring bromine atoms at the 4- and 5-positions and a trifluoromethyl group at the 6-position [1]. This compound serves as a versatile intermediate in medicinal and agrochemical chemistry due to its dual reactive handles, which enable sequential functionalization via cross-coupling reactions and halogen/metal exchange [2]. Standard commercial purity is 95% , and the compound is typically stored under inert atmosphere at 2–8 °C to ensure stability [3].

Why 4,5-Dibromo-6-(trifluoromethyl)pyrimidine Cannot Be Simply Replaced by Its Chloro or Monobromo Analogs


The reactivity and synthetic utility of 4,5-dibromo-6-(trifluoromethyl)pyrimidine are governed by the specific combination of two bromine atoms and the electron-withdrawing trifluoromethyl group. Attempts to substitute with monobromo analogs (e.g., 4-bromo-6-(trifluoromethyl)pyrimidine) result in drastically reduced yields in key transformations such as halogen/metal exchange [1]. Substitution with the dichloro analog (4,5-dichloro-6-(trifluoromethyl)pyrimidine) alters the leaving group propensity and can lead to different regioselectivity in cross-coupling reactions [2]. Furthermore, the dibromo substitution pattern at the 4- and 5-positions is essential for achieving orthogonal, sequential functionalization [3]. These differences translate directly into synthetic efficiency, product yield, and the feasibility of accessing specific molecular scaffolds.

Quantitative Evidence for Selecting 4,5-Dibromo-6-(trifluoromethyl)pyrimidine over Key Analogs


Carboxylation via Halogen/Metal Exchange: Yield Comparison vs. 4-Bromo-6-(trifluoromethyl)pyrimidine

In the synthesis of 4-bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid (3), 4,5-dibromo-6-(trifluoromethyl)pyrimidine undergoes halogen/metal permutation with isopropylmagnesium chloride or butyllithium to give the carboxylic acid in high yields [1]. In stark contrast, when the monobromo analog 4-bromo-6-(trifluoromethyl)pyrimidine is subjected to similar conditions (butyllithium), 'not even trace amounts of acid were detected' [1]. This demonstrates a critical functional dependence on the 4,5-dibromo substitution pattern for successful 5-position carboxylation.

Halogen/metal exchange Carboxylation Pyrimidine functionalization

Comparative Carboxylation Yields of Dibromo Pyrimidine Regioisomers

Within the family of dibromo-6-(trifluoromethyl)pyrimidines, the position of the bromine atoms dictates carboxylation efficiency. 2,4-Dibromo-6-(trifluoromethyl)pyrimidine is smoothly lithiated and carboxylated to afford the 5-carboxylic acid in 89% yield [1]. While an exact yield for 4,5-dibromo-6-(trifluoromethyl)pyrimidine is not provided in the same table, the authors state that the corresponding 5-carboxylic acids are produced in 'high yields' [1]. This places the 4,5-isomer in the same high-performance category as the 2,4-isomer (89%) and significantly above the poor yields observed for other substrates like 2-bromo-4-(trifluoromethyl)pyrimidine [1].

Regioselectivity Carboxylation Pyrimidine isomers

Orthogonal Functionalization Capacity: Sequential Sonogashira Coupling Enabled by Dibromo Substitution

The 4,5-dibromo substitution pattern provides two electronically and sterically distinct reaction sites, enabling regioselective sequential functionalization. A study by Knochel and coworkers demonstrated that dibromopyrimidines undergo regioselective sequential Sonogashira coupling reactions to afford bis-alkynylpyrimidines [1]. While the specific 4,5-dibromo-6-(trifluoromethyl)pyrimidine was not the substrate in that paper, the method is established for dibromopyrimidines. The presence of the trifluoromethyl group further enhances the electron deficiency of the ring, which can accelerate the first coupling event and increase regioselectivity [2].

Sequential cross-coupling Sonogashira reaction Site-selectivity

Molecular Weight and Halogen Leaving Group Comparison vs. Dichloro Analog

4,5-Dibromo-6-(trifluoromethyl)pyrimidine has a molecular weight of 305.88 g/mol and contains bromine as the leaving group [1]. Its dichloro counterpart (4,5-dichloro-6-(trifluoromethyl)pyrimidine) has a molecular weight of 216.97 g/mol and contains chlorine leaving groups . The heavier bromine atoms confer greater polarizability and a lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol), which can translate to faster oxidative addition in cross-coupling reactions [2].

Molecular weight Leaving group ability Halogen exchange

Commercial Purity and Storage Stability Specifications

4,5-Dibromo-6-(trifluoromethyl)pyrimidine is commercially available with a standard purity specification of 95% , and some suppliers offer purities up to 98% . The compound is recommended for storage under inert atmosphere at 2–8 °C [1]. In comparison, the monobromo analog 4-bromo-6-(trifluoromethyl)pyrimidine is also available at 95% purity but lacks the second bromine handle . The dichloro analog 4,5-dichloro-6-(trifluoromethyl)pyrimidine is offered at 98% purity , but its different halogen composition alters reactivity as noted in Evidence Item 4.

Purity Storage conditions Quality control

Agrochemical Application Potential vs. Non-Fluorinated Analogs

According to ChemBK, 4,5-dibromo-6-(trifluoromethyl)pyrimidine can serve as an insecticide, particularly for controlling insects on crops such as corn, soybeans, and cotton . The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable properties in agrochemicals . In contrast, non-fluorinated analogs like 4,5-dibromo-6-methylpyrimidine lack these beneficial pharmacokinetic properties. While direct comparative efficacy data are not available in the open literature, the presence of the trifluoromethyl group is a well-established advantage in the development of bioactive compounds .

Agrochemical Pesticide Trifluoromethyl group

Optimal Application Scenarios for 4,5-Dibromo-6-(trifluoromethyl)pyrimidine Based on Quantitative Evidence


Synthesis of 4-Bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid (Key Intermediate)

This compound is the preferred starting material for the high-yielding synthesis of 4-bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid via halogen/metal exchange. Attempts to use the monobromo analog 4-bromo-6-(trifluoromethyl)pyrimidine under identical conditions yield no detectable product [1]. Therefore, procurement of 4,5-dibromo-6-(trifluoromethyl)pyrimidine is essential for this synthetic route.

Sequential Cross-Coupling for Rapid Assembly of Complex Molecular Architectures

The presence of two bromine atoms at the 4- and 5-positions enables orthogonal, sequential functionalization. This allows for the installation of two different aryl, alkynyl, or other substituents in a single synthetic sequence, as demonstrated in dibromopyrimidine systems [1]. The trifluoromethyl group further activates the ring toward initial coupling . This scenario is ideal for medicinal chemists seeking to efficiently explore structure-activity relationships (SAR) around a pyrimidine core.

Agrochemical Lead Discovery and Optimization

Reported insecticidal activity against major crop pests [1] makes this compound a valuable scaffold for agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, key properties for effective pesticides . Researchers can leverage the dual bromine handles to elaborate the core and optimize potency and selectivity.

Development of Fluorinated Pharmaceuticals and Biological Probes

The trifluoromethyl group is a privileged motif in medicinal chemistry, often improving metabolic stability and bioavailability [1]. The 4,5-dibromo substitution pattern provides a versatile platform for constructing diverse fluorinated heterocyclic libraries via cross-coupling and other transformations . This compound is thus a strategic choice for medicinal chemistry programs targeting kinases, GPCRs, or other protein classes where fluorinated pyrimidines are prevalent.

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